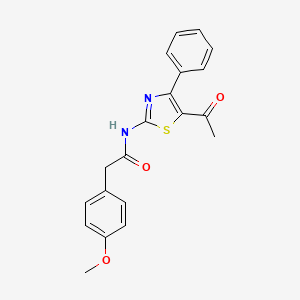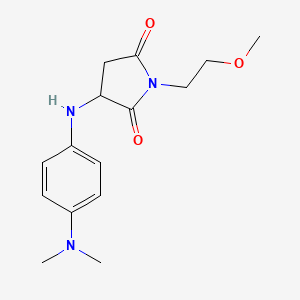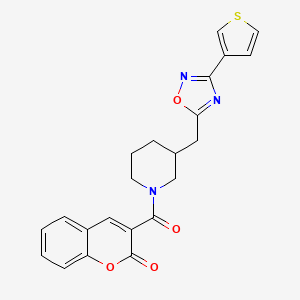
3-(3-((3-(噻吩-3-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-羰基)-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel chemical compound characterized by the integration of diverse functional groups. Its complex molecular structure encompasses a thiophene ring, a 1,2,4-oxadiazole moiety, a piperidine ring, and a chromenone core. This unique blend of structures bestows the compound with multifaceted chemical and biological properties, making it a subject of interest in various scientific fields.
科学研究应用
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one exhibits a wide range of applications:
Chemistry: Used in designing complex molecular frameworks for material science.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potentially used in manufacturing specialty chemicals and advanced materials due to its unique structural features.
准备方法
Synthetic routes and reaction conditions: The synthesis of 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the 1,2,4-oxadiazole ring: This step usually starts with the cyclization of thiosemicarbazide and an appropriate carboxylic acid under dehydrating conditions.
Attachment of the thiophene ring: Thiophene can be integrated into the structure through a series of halogenation and coupling reactions.
Introduction of the piperidine ring: This step involves the alkylation of piperidine with the oxadiazole-containing intermediate.
Formation of the chromenone core: The final step includes cyclization and functionalization of the chromenone skeleton.
Industrial production methods: The industrial synthesis of this compound would follow similar steps but on a larger scale with optimizations for yield and purity. This might include:
Automated synthesis reactors: for precise control of reaction conditions.
Purification techniques: like recrystallization, chromatography, and distillation.
Quality control measures: such as NMR, mass spectrometry, and HPLC to ensure consistency.
化学反应分析
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly involving the thiophene ring and piperidine nitrogen.
Reduction: Reduction can modify the oxadiazole ring, affecting the electronic properties.
Substitution: Various electrophilic and nucleophilic substitutions can occur on the thiophene and chromenone rings.
Common reagents and conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C catalyst.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major products formed:
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Modified oxadiazole rings.
Substitution products: Varied functionalized thiophene and chromenone derivatives.
作用机制
The compound exerts its effects through:
Molecular interactions: Binding to specific enzymes or receptors, altering their activity.
Pathways involved: May include inhibition of specific enzyme pathways, modulation of receptor signaling, or interaction with nucleic acids.
Biological targets: Enzymes, receptors, and possibly DNA or RNA.
相似化合物的比较
3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole derivatives
2H-chromen-2-one analogs
Thiophene-based heterocycles
This compound stands out due to its multi-functional framework and potential in various applications, making it a valuable subject for further research.
属性
IUPAC Name |
3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFIAKBCVQVZIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
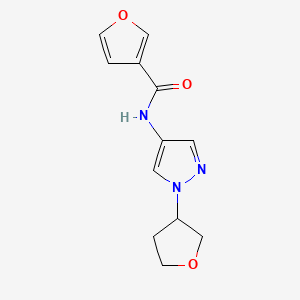
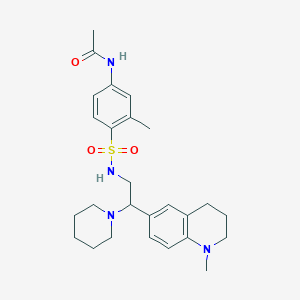
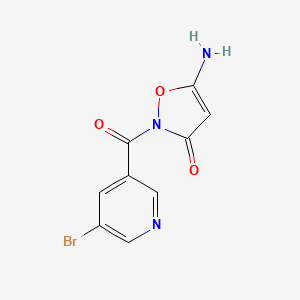
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2365828.png)
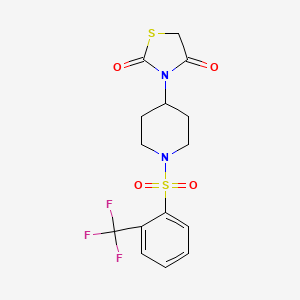
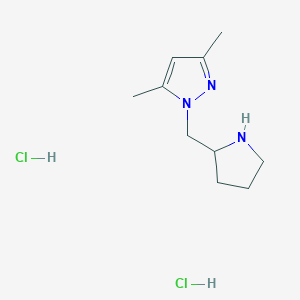
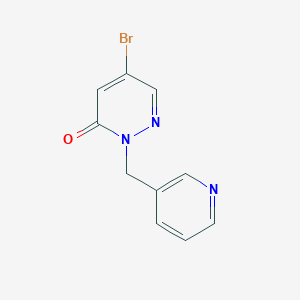
![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2365833.png)
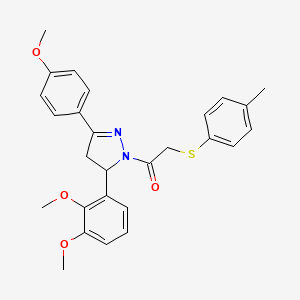

![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)
